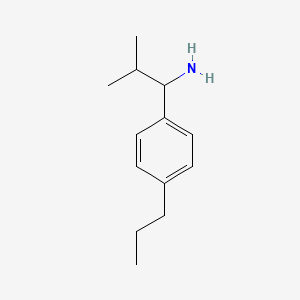
2-Methyl-1-(4-propylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Methyl-1-(4-propylphenyl)propan-1-amine typically involves the alkylation of a suitable precursor. One common method is the reductive amination of 4-propylbenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
化学反応の分析
2-Methyl-1-(4-propylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
科学的研究の応用
2-Methyl-1-(4-propylphenyl)propan-1-amine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-(4-propylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .
類似化合物との比較
2-Methyl-1-(4-propylphenyl)propan-1-amine can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects, but this compound has a different substitution pattern on the phenyl ring.
Methamphetamine: Similar to amphetamine, but with an additional methyl group on the nitrogen atom, leading to increased potency and different pharmacological effects.
Phenylethylamine: A simpler structure with no alkyl substitutions, leading to different biological activity and receptor binding properties.
These comparisons highlight the unique structural features and biological activities of this compound.
生物活性
2-Methyl-1-(4-propylphenyl)propan-1-amine, often referred to as a propargylamine derivative, has garnered attention for its potential biological activity, particularly in the context of neuroprotective effects relevant to neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. This compound exhibits structural similarities to other known therapeutic agents and is synthesized using environmentally friendly methods.
Chemical Structure and Properties
The molecular formula of this compound is C13H21N, with a molecular weight of approximately 227.78 g/mol. The compound features a central propane chain with a methyl group and a propylphenyl substituent, contributing to its unique chemical properties that enhance its biological activity.
Biological Activity Overview
Research indicates that propargylamines, including this compound, have shown promise in the treatment of neurodegenerative diseases. These compounds often act as monoamine oxidase inhibitors (MAOIs), which play a critical role in the management of neurotransmitter levels in the brain.
The primary mechanism through which this compound exerts its effects is by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, propargylamines can increase the availability of these neurotransmitters, potentially alleviating symptoms associated with neurodegenerative conditions.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pargyline | Propargylamine derivative | Irreversible MAOI used for treating Parkinson's disease |
| Rasagiline | Another propargylamine | Selective MAO-B inhibitor; more potent than pargyline |
| Selegiline | Similar structure | Effective in treating Parkinson's; exhibits neuroprotective effects |
These compounds highlight the therapeutic potential of this compound within the broader category of propargylamines.
Neuroprotective Effects
A study evaluating various propargylamines demonstrated that compounds similar to this compound exhibited significant neuroprotective properties in animal models of Parkinson's disease. These studies often involve assessing motor function improvements and biochemical markers indicating neuronal health.
Synthesis and Evaluation
The synthesis of this compound typically involves solvent-free methods that align with green chemistry principles. This approach not only enhances yield but also reduces environmental impact. The resulting compounds are then evaluated for their biological activity through various assays assessing their effects on neurotransmitter levels and neuronal survival.
特性
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10,13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTBCQLCEWEVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













